1-(tetrahydro-3-thienyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tetrahydro-3-thienyl)-4-piperidinecarboxamide, also known as TTA-1, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. TTA-1 has shown promise in preclinical studies as a potential therapeutic agent for various types of cancer, including breast, prostate, and lung cancer.
Wirkmechanismus
1-(tetrahydro-3-thienyl)-4-piperidinecarboxamide works by inhibiting the activity of a protein called heat shock protein 70 (HSP70). HSP70 is an important protein that helps protect cells from stress and damage. However, in cancer cells, HSP70 is overexpressed and helps cancer cells survive and proliferate. By inhibiting the activity of HSP70, 1-(tetrahydro-3-thienyl)-4-piperidinecarboxamide can induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
1-(tetrahydro-3-thienyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 1-(tetrahydro-3-thienyl)-4-piperidinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells. 1-(tetrahydro-3-thienyl)-4-piperidinecarboxamide has also been shown to induce apoptosis in cancer cells, which can help prevent the spread of cancer. In addition, 1-(tetrahydro-3-thienyl)-4-piperidinecarboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can improve the effectiveness of these treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(tetrahydro-3-thienyl)-4-piperidinecarboxamide in lab experiments is that it has been shown to be effective in inhibiting the growth and proliferation of cancer cells. In addition, 1-(tetrahydro-3-thienyl)-4-piperidinecarboxamide has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. However, one limitation of using 1-(tetrahydro-3-thienyl)-4-piperidinecarboxamide in lab experiments is that it is still in the preclinical stages of development and has not yet been tested in clinical trials.
Zukünftige Richtungen
There are several future directions for the development of 1-(tetrahydro-3-thienyl)-4-piperidinecarboxamide as a potential therapeutic agent for cancer. One direction is to further study the mechanism of action of 1-(tetrahydro-3-thienyl)-4-piperidinecarboxamide and its effects on cancer cells. Another direction is to test the effectiveness of 1-(tetrahydro-3-thienyl)-4-piperidinecarboxamide in clinical trials and determine its safety and efficacy in humans. Additionally, researchers could explore the potential use of 1-(tetrahydro-3-thienyl)-4-piperidinecarboxamide in combination with other cancer treatments to improve their effectiveness.
Synthesemethoden
1-(tetrahydro-3-thienyl)-4-piperidinecarboxamide can be synthesized using a multi-step synthesis approach. The first step involves the synthesis of 3-methyl-2-thiophenecarboxylic acid, which is then converted to 3-methyl-2-thiophenecarbonyl chloride. The resulting compound is then reacted with piperidine to form 1-(tetrahydro-3-thienyl)-4-piperidinecarboxylic acid, which is then converted to 1-(tetrahydro-3-thienyl)-4-piperidinecarboxamide through a final reaction with thionyl chloride.
Wissenschaftliche Forschungsanwendungen
1-(tetrahydro-3-thienyl)-4-piperidinecarboxamide has been studied extensively for its potential use in cancer treatment. In preclinical studies, 1-(tetrahydro-3-thienyl)-4-piperidinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells. 1-(tetrahydro-3-thienyl)-4-piperidinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1-(tetrahydro-3-thienyl)-4-piperidinecarboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
1-(thiolan-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2OS/c11-10(13)8-1-4-12(5-2-8)9-3-6-14-7-9/h8-9H,1-7H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKGRHHMDKAGLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CCSC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.